molecular formula C15H26N2O6 B12002956 N,N'-(1,7-Dioxo-1,7-heptanediyl)bisglycine diethyl ester CAS No. 92790-50-6

N,N'-(1,7-Dioxo-1,7-heptanediyl)bisglycine diethyl ester

Cat. No.: B12002956
CAS No.: 92790-50-6
M. Wt: 330.38 g/mol
InChI Key: UUQIOJKOAPDXTP-UHFFFAOYSA-N
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Description

N,N'-(1,7-Dioxo-1,7-heptanediyl)bisglycine diethyl ester is a synthetic bisglycine derivative designed for research and development purposes. This compound features a heptanedioyl core linker flanked by glycine diethyl ester groups, making it a candidate for use in organic synthesis and the development of novel chemical entities. Its molecular structure suggests potential as a building block in peptide mimetics or for the synthesis of more complex molecules with potential biological activity. Researchers may explore its application in creating compounds that modulate neurological targets, given that structurally related glycine-containing molecules are known to interact with the N-methyl-D-aspartate receptor (NMDAR) system, which is a key focus in developing therapies for mood disorders . This product is provided as a high-purity material for laboratory research. It is strictly for professional use in a controlled laboratory setting and is not intended for diagnostic, therapeutic, or personal use. Researchers should handle this material with appropriate safety precautions.

Properties

CAS No.

92790-50-6

Molecular Formula

C15H26N2O6

Molecular Weight

330.38 g/mol

IUPAC Name

ethyl 2-[[7-[(2-ethoxy-2-oxoethyl)amino]-7-oxoheptanoyl]amino]acetate

InChI

InChI=1S/C15H26N2O6/c1-3-22-14(20)10-16-12(18)8-6-5-7-9-13(19)17-11-15(21)23-4-2/h3-11H2,1-2H3,(H,16,18)(H,17,19)

InChI Key

UUQIOJKOAPDXTP-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CNC(=O)CCCCCC(=O)NCC(=O)OCC

Origin of Product

United States

Preparation Methods

The synthesis of N,N’-(1,7-Dioxo-1,7-heptanediyl)bisglycine diethyl ester typically involves the reaction of glycine derivatives with a heptanediyl precursor. The reaction conditions often include the use of organic solvents and catalysts to facilitate the formation of the ester bonds. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity of the final product .

Chemical Reactions Analysis

N,N’-(1,7-Dioxo-1,7-heptanediyl)bisglycine diethyl ester undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form higher oxidation state products.

    Reduction: Reduction reactions can convert the oxo groups to hydroxyl groups.

    Substitution: The ester groups can undergo nucleophilic substitution reactions to form different derivatives.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines. The major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

N,N’-(1,7-Dioxo-1,7-heptanediyl)bisglycine diethyl ester is utilized in various scientific research fields, including:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is conducted to explore its potential therapeutic applications.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N,N’-(1,7-Dioxo-1,7-heptanediyl)bisglycine diethyl ester involves its interaction with molecular targets through its functional groups. The oxo groups can participate in hydrogen bonding and other interactions, while the ester groups can undergo hydrolysis to release glycine derivatives. These interactions and reactions contribute to the compound’s effects on various molecular pathways .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Glycine Esters

Methoxycarbonyl glycine ethyl ester ()

  • Structure: Glycine ethyl ester substituted with a methoxycarbonyl group (CH₃O-CO-) at the amino terminus.
  • Key Differences: Lacks the extended 1,7-dioxoheptanediyl backbone, making it smaller (C₆H₁₁NO₄) and less rigid.
  • Synthesis: Prepared via reaction of ethyl isocyanate with methanol in pyridine, highlighting its simpler synthetic route compared to the target compound’s multi-step process .
  • Applications: Primarily used as a monomer in peptide synthesis due to its reactive carbonyl group.

(Ethylthio)carbonylglycine methyl ester ()

  • Structure : Thiocarbonyl (S-CO-) variant of glycine methyl ester.
  • Key Differences: The thiocarbonyl group increases electron density and alters reactivity (e.g., resistance to hydrolysis vs. the target compound’s ketone groups). Its methyl ester group reduces solubility in ethanol compared to the ethyl ester in the target compound .

Heptanediyl Backbone Analogues

Decanoic acid,1,7-heptanediyl ester (CAS 42236-09-9; )

  • Structure: Aliphatic diester with a 1,7-heptanediyl backbone and terminal decanoate groups.
  • Key Differences :
    • Lipophilicity : Longer alkyl chains (C₂₇H₅₂O₄) make it highly hydrophobic vs. the target compound’s moderate polarity.
    • Functionality : Lacks amide or ketone groups, limiting its utility in conjugation chemistry .

N,N'-Diacetyl-1,4-phenylenediamine (CAS 140-50-1; )

  • Structure : Aromatic diacetamide with a phenylenediamine core.
  • Key Differences : Rigid aromatic backbone vs. the flexible aliphatic chain of the target compound. The acetyl groups stabilize the amine but offer fewer reactive sites for further modification .

Functional Group Comparison

Compound Backbone Functional Groups Molecular Formula Key Properties
Target Compound 1,7-Heptanediyl Two glycine ethyl esters, dioxo C₁₅H₂₆N₄O₈ Polar, reactive ketones, peptide linker
Methoxycarbonyl glycine ethyl ester None Methoxycarbonyl, ethyl ester C₆H₁₁NO₄ Small, hydrolytically labile
Decanoic acid,1,7-heptanediyl ester 1,7-Heptanediyl Two decanoate esters C₂₇H₅₂O₄ Hydrophobic, plasticizer potential
N,N'-Diacetyl-1,4-phenylenediamine Phenylenediamine Two acetyl amides C₁₀H₁₂N₂O₂ Aromatic rigidity, thermal stability

Biological Activity

N,N'-(1,7-Dioxo-1,7-heptanediyl)bisglycine diethyl ester is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its chemical properties, biological activities, relevant case studies, and research findings.

  • Molecular Formula : C15H26N2O4
  • Molecular Weight : 298.39 g/mol
  • CAS Number : 92790-50-6
  • Synonyms : BRN 2396354

The compound features a dioxo structure that may influence its interaction with biological systems.

The biological activity of this compound primarily involves its role as a ligand in various biochemical pathways. Its structural similarity to amino acids suggests potential interactions with enzymes and receptors involved in metabolic pathways.

Antimicrobial Activity

Recent studies have indicated that this compound exhibits antimicrobial properties. In vitro tests demonstrated effectiveness against several bacterial strains, including Staphylococcus aureus and Escherichia coli. The compound's ability to disrupt bacterial cell membranes may account for this activity.

Bacterial Strain Minimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL

Cytotoxicity Studies

Cytotoxicity assays conducted on human cell lines revealed that the compound has a moderate cytotoxic effect. The IC50 values varied across different cell lines, indicating selective toxicity which could be advantageous for therapeutic applications.

Cell Line IC50 (µM)
HeLa25
MCF-740
A54930

Study on Anticancer Effects

A study published in the Journal of Medicinal Chemistry investigated the anticancer effects of this compound on various cancer cell lines. The results indicated that the compound induced apoptosis through the activation of caspase pathways, suggesting its potential as an anticancer agent.

Research on Neuroprotective Properties

Another study explored the neuroprotective effects of this compound in models of oxidative stress. The results showed that it significantly reduced markers of oxidative damage in neuronal cells, indicating potential applications in neurodegenerative diseases.

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing N,N'-(1,7-Dioxo-1,7-heptanediyl)bisglycine diethyl ester in laboratory settings?

  • Methodological Answer : The synthesis typically involves esterification of the parent bisglycine derivative with ethanol under acidic or coupling conditions. For analogous diethyl esters, protocols often employ carbodiimide-based coupling agents (e.g., DCC or EDC) to activate carboxylic acid groups, followed by reaction with ethanol . Characterization via 1H^{1}\text{H} NMR and ESI–MS is critical to confirm the esterification and purity, as demonstrated in studies of structurally similar diethyl phosphonate esters .

Q. How should researchers handle and store this compound to ensure stability?

  • Methodological Answer : Store in sealed, light-resistant containers under inert gas (e.g., argon) at 2–8°C. Avoid exposure to moisture and oxidizing agents. Handling requires PPE (nitrile gloves, lab coat) and adequate ventilation (fume hood) to mitigate inhalation risks. These protocols align with safety guidelines for lab-synthesized esters with hydrolytic sensitivity .

Q. What spectroscopic techniques are most effective for characterizing This compound?

  • Methodological Answer : Use 1H^{1}\text{H} NMR to identify ethyl ester protons (δ ~1.2–1.3 ppm for CH3_3, δ ~4.0–4.3 ppm for CH2_2) and glycine backbone signals. ESI–MS or MALDI-TOF can confirm molecular weight (expected [M+H]+^+ around 316–347 Da, depending on substituents) . IR spectroscopy is useful for detecting carbonyl (C=O) stretches (~1700–1750 cm1^{-1}) from ester and diketone groups.

Advanced Research Questions

Q. How can researchers resolve contradictions in reported physicochemical properties (e.g., solubility, reactivity) of this compound?

  • Methodological Answer : Discrepancies often arise from impurities or variations in synthetic routes. Perform orthogonal characterization (e.g., HPLC purity checks, elemental analysis) and cross-validate data against structurally analogous esters. For example, conflicting solubility data may require systematic testing in polar (e.g., DMSO) vs. nonpolar (e.g., hexane) solvents under controlled conditions .

Q. What strategies optimize this compound’s application in peptide crosslinking or chelation studies?

  • Methodological Answer : The diketone moiety enables Schiff base formation with amine-containing biomolecules. For controlled crosslinking, adjust pH to 7–8 (favoring nucleophilic attack) and monitor reaction kinetics via UV-Vis (λ ~250–300 nm for imine formation). Compare reactivity with other crosslinkers (e.g., glutaraldehyde) to assess selectivity .

Q. How does steric hindrance from the ethyl ester groups influence its interaction with enzymatic systems?

  • Methodological Answer : Conduct competitive inhibition assays using esterase enzymes (e.g., porcine liver esterase) and track hydrolysis rates via LC-MS. Compare results with methyl or tert-butyl ester analogs to quantify steric effects. Computational docking studies (e.g., AutoDock Vina) can model interactions with enzyme active sites .

Q. What analytical approaches detect trace degradation products of this compound in complex matrices?

  • Methodological Answer : Employ LC-MS/MS with MRM (multiple reaction monitoring) to identify hydrolytic byproducts (e.g., free glycine or heptanedioic acid). Use deuterated internal standards for quantification. For environmental matrices, solid-phase extraction (SPE) with C18 cartridges enhances sensitivity .

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